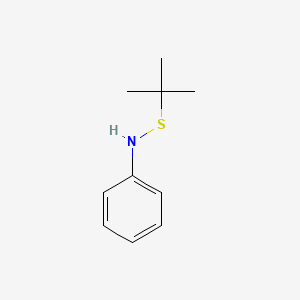
S-(tert-Butyl)-N-phenylthiohydroxylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(tert-Butyl)-N-phenylthiohydroxylamine: is an organic compound characterized by the presence of a tert-butyl group, a phenyl group, and a thiohydroxylamine functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(tert-Butyl)-N-phenylthiohydroxylamine typically involves the reaction of tert-butylamine with phenyl isothiocyanate, followed by hydrolysis. The reaction conditions often require a solvent such as dichloromethane and a catalyst like anhydrous magnesium sulfate . The reaction proceeds under mild conditions, ensuring high yields and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to consistent product quality and higher efficiency .
Chemical Reactions Analysis
Types of Reactions: S-(tert-Butyl)-N-phenylthiohydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into corresponding amines or thiols.
Substitution: It can participate in nucleophilic substitution reactions, particularly SN1 reactions, due to the presence of the tert-butyl group.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Strong nucleophiles such as sodium methoxide or potassium tert-butoxide are often employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
S-(tert-Butyl)-N-phenylthiohydroxylamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of S-(tert-Butyl)-N-phenylthiohydroxylamine involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. This interaction can affect various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
- tert-Butyl thioacetate
- tert-Butyl bromoacetate
- tert-Butyl hydroperoxide
Comparison: S-(tert-Butyl)-N-phenylthiohydroxylamine is unique due to the presence of both a tert-butyl group and a phenyl group, which confer distinct chemical properties. Compared to similar compounds, it exhibits higher stability and reactivity in certain reactions, making it a valuable reagent in organic synthesis .
Properties
Molecular Formula |
C10H15NS |
|---|---|
Molecular Weight |
181.30 g/mol |
IUPAC Name |
N-tert-butylsulfanylaniline |
InChI |
InChI=1S/C10H15NS/c1-10(2,3)12-11-9-7-5-4-6-8-9/h4-8,11H,1-3H3 |
InChI Key |
OIZFIONJEDBECA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)SNC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















